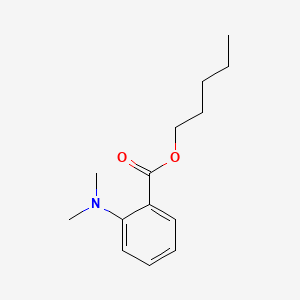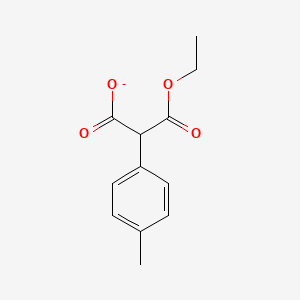
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a methylphenyl group, and a keto group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the Claisen condensation of ethyl acetate with 4-methylbenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction forms an intermediate β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-ethoxy-2-(4-methylphenyl)propan-2-ol.
Substitution: Formation of 3-(substituted)-2-(4-methylphenyl)-3-oxopropanoates.
Applications De Recherche Scientifique
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the ethoxy and methylphenyl groups can influence its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-phenyl-3-oxopropanoate: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxy-2-(4-methylphenyl)-3-oxopropanoate: Similar structure but has a methoxy group instead of an ethoxy group.
3-Ethoxy-2-(4-chlorophenyl)-3-oxopropanoate: Similar structure but has a chlorine atom on the phenyl ring.
Uniqueness
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring
Propriétés
Numéro CAS |
66557-02-6 |
|---|---|
Formule moléculaire |
C12H13O4- |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
3-ethoxy-2-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(15)10(11(13)14)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)/p-1 |
Clé InChI |
GJZDGQFSSJDMPO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


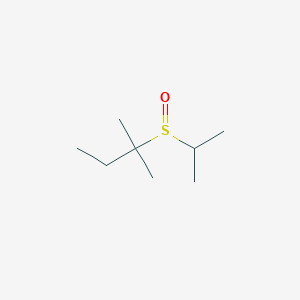
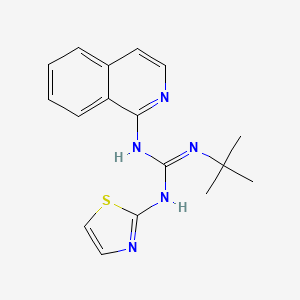
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
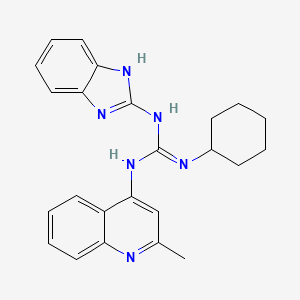

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
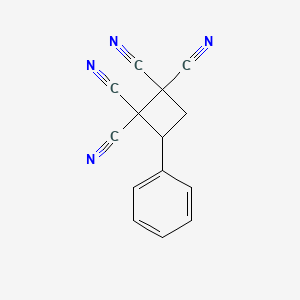
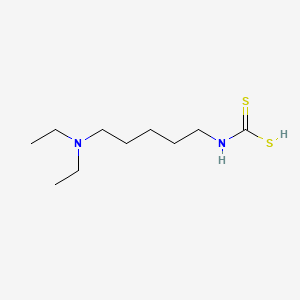
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
